tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride
CAS No.: 1422196-72-2
Cat. No.: VC11658106
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422196-72-2 |
|---|---|
| Molecular Formula | C17H26ClNO3 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | tert-butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14-,15-;/m0./s1 |
| Standard InChI Key | MYNSMOBEEBTUHL-XJPBFQKESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@@H]2C(=O)OC(C)(C)C.Cl |
| SMILES | CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, tert-butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate hydrochloride, reflects its intricate stereochemistry. Key structural features include:
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A tetrahydrofuran (THF) ring with trans-configuration at the 3R and 4R positions.
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A tert-butyl ester group at the C3 position, enhancing steric bulk and influencing solubility.
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A (1S)-1-phenylethylamine substituent at the C4 position, introducing chirality and potential receptor-binding affinity.
The hydrochloride salt form improves stability and crystallinity, facilitating handling in laboratory settings.
Table 1: Molecular Properties of tert-Butyl trans-4-[[(1S)-1-Phenylethyl]amino]tetrahydrofuran-3-carboxylate Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1422196-72-2 |
| Molecular Formula | C₁₇H₂₆ClNO₃ |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | tert-Butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate hydrochloride |
| Standard InChI | InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14-,15-;/m0./s1 |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions to establish its stereochemical integrity. A plausible route includes:
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Formation of the tetrahydrofuran ring: Cyclization of a diol or epoxide precursor under acidic or basic conditions.
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Introduction of the tert-butyl ester: Protection of a carboxylic acid intermediate using tert-butyl dicarbonate (Boc₂O) in the presence of a base.
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Chiral amine incorporation: Coupling of (1S)-1-phenylethylamine via nucleophilic substitution or reductive amination, ensuring retention of stereochemistry.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical steps involve controlling stereochemistry at the THF ring’s C3 and C4 positions and the phenylethylamine’s chiral center.
Table 2: Key Synthetic Reactions and Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| THF ring formation | Acid/base catalysis | Cyclization to form oxolane |
| Esterification | Boc₂O, DMAP, CH₂Cl₂ | Introduce tert-butyl protection |
| Amine coupling | (1S)-1-Phenylethylamine, EDC/HOBt | Stereoselective amide formation |
| Salt formation | HCl (gaseous or in dioxane) | Improve crystallinity and stability |
Reactivity and Functional Group Transformations
The compound’s functional groups permit diverse chemical modifications:
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Ester hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be cleaved to yield a carboxylic acid, useful for further derivatization.
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Amine deprotection: The (1S)-1-phenylethylamine group may undergo hydrogenolysis or acidolysis to generate primary amines for coupling reactions.
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Ring-opening reactions: The THF ring could react with nucleophiles (e.g., Grignard reagents) at the ether oxygen, though steric hindrance from the tert-butyl group may limit reactivity.
Comparative Analysis with Structural Analogues
Table 3: Comparison of Key Features
| Feature | Target Compound | tert-Butyl N-[(1S)-1-Phenylethyl]carbamate |
|---|---|---|
| Core structure | Tetrahydrofuran ring | Carbamate |
| Molecular Weight | 327.8 g/mol | 237.29 g/mol |
| Functional groups | Ester, amine, ether | Carbamate, amine |
| Potential applications | Drug candidate | Synthetic intermediate |
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